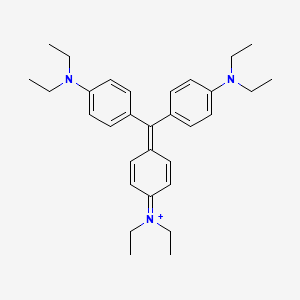
Ethyl Violet cation
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl violet cation is an iminium ion that is the cationic component of the histological dye 'ethyl violet'. It has a role as a fluorochrome and a histological dye.
Applications De Recherche Scientifique
Histological and Pathological Staining
Ethyl violet is widely used as a histological stain due to its ability to bind to cellular components, making it valuable for diagnostic assays in histopathology. It is particularly effective in staining nuclei and cytoplasm in tissue sections.
Case Study: Diagnostic Applications
A study highlighted the efficacy of ethyl violet in staining tissue samples, demonstrating its utility in identifying cellular structures under microscopy. The dye provided clear contrast, aiding in the diagnosis of various pathological conditions .
Microbial Identification
Ethyl violet has been utilized as a selective dye for the isolation of gram-negative bacteria. Its cationic nature allows it to bind to the negatively charged components of bacterial cell walls, facilitating differentiation between bacterial types.
Case Study: Bacterial Isolation
In a study published in Biotechnic & Histochemistry, ethyl violet was shown to selectively stain gram-negative bacteria, providing a reliable method for their identification in mixed cultures .
Environmental Remediation
The degradation of ethyl violet dye from wastewater has become a significant area of research due to the environmental concerns associated with dye discharge. Various photocatalytic methods have been explored for its degradation.
Case Study: Photocatalytic Degradation
Research demonstrated that nanostructured zinc oxide (ZnO) films effectively degrade ethyl violet under UV and visible light irradiation. The study identified several intermediates produced during degradation, proposing potential pathways for environmental remediation .
| Photocatalyst | Degradation Efficiency (%) | Light Source | Time (hours) |
|---|---|---|---|
| ZnO | 93% | Visible Light | 8 |
| ZnO | 96% | UV | 8 |
Medical Applications
Ethyl violet is being explored as an alternative to crystal violet for surgical applications due to its lower toxicity profile. It has been evaluated for use in microvascular anastomosis procedures.
Case Study: Surgical Dye Comparison
A comparative study assessed the use of ethyl violet against crystal violet during microvascular surgeries. Results indicated no significant difference in surgical outcomes, suggesting that ethyl violet could serve as a safer alternative without compromising efficacy .
| Dye Used | Average Anastomosis Time (seconds) | Standard Deviation (seconds) |
|---|---|---|
| Crystal Violet | 448.9 | 53.19 |
| Ethyl Violet | 450.1 | 43.27 |
Propriétés
Numéro CAS |
25275-06-3 |
|---|---|
Formule moléculaire |
C31H42N3+ |
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
[4-[bis[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium |
InChI |
InChI=1S/C31H42N3/c1-7-32(8-2)28-19-13-25(14-20-28)31(26-15-21-29(22-16-26)33(9-3)10-4)27-17-23-30(24-18-27)34(11-5)12-6/h13-24H,7-12H2,1-6H3/q+1 |
Clé InChI |
VYYRJGKHDDYUGK-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)CC |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)CC |
Key on ui other cas no. |
47743-68-0 25275-06-3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















